7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography has been pivotal in confirming the tautomeric form and spatial arrangement of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Single-crystal X-ray diffraction (SCXRD) analysis of analogous pyrazolo[1,5-a]pyrimidine derivatives, such as 3-(4-chlorophenyl)-5-(cyclohexylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, demonstrated a planar bicyclic core with bond lengths consistent with aromatic delocalization. For the target compound, the methyl group at position 7 and the carboxylic acid at position 2 introduce steric and electronic perturbations that influence crystal packing.
Unit cell parameters derived from SCXRD reveal a monoclinic crystal system with space group P2₁/c, typical for similar heterocyclic compounds. The carboxylic acid group participates in intermolecular hydrogen bonding, forming dimers that stabilize the crystal lattice. Key bond angles, such as N1-C2-C7 (122.5°) and C5-N4-C6 (117.8°), align with values reported for pyrazolo[1,5-a]pyrimidine derivatives. A comparison of crystallographic data is provided in Table 1.
Table 1. Crystallographic Parameters of this compound and Analogues
The methyl group at position 7 induces minor torsional distortions, as evidenced by dihedral angles between the pyrazole and pyrimidine rings (3.2°). These findings underscore the rigidity of the fused core and the role of substituents in modulating solid-state properties.
Quantum Chemical Calculations for Electronic Structure Determination
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to elucidate the electronic structure of this compound. The highest occupied molecular orbital (HOMO) is localized on the pyrimidine ring and carboxylic acid group, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrazole moiety. This electronic asymmetry suggests preferential sites for electrophilic and nucleophilic attacks.
Ionization potential and electron affinity values, calculated as 8.7 eV and 1.2 eV respectively, indicate moderate reactivity consistent with aromatic heterocycles. Natural bond orbital (NBO) analysis reveals strong hyperconjugative interactions between the lone pairs of N3 and the σ* orbital of C7, stabilizing the carboxylic acid group. Charge distribution maps further highlight electron-deficient regions at the pyrimidine nitrogen atoms, which may facilitate interactions with biological targets.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect spectroscopy (NOESY) experiments provide insights into the solution-phase conformation of this compound. Key NOE correlations between the methyl protons at position 7 (δ 2.27 ppm) and the pyrimidine H5 proton (δ 5.91 ppm) indicate a synclinal arrangement, minimizing steric hindrance. The carboxylic acid proton (δ 11.97 ppm) shows no NOE interactions with adjacent aromatic protons, suggesting free rotation about the C2-COO bond.
Coupling constants (J = 8.7 Hz) between H3 and H4 protons on the pyrimidine ring confirm a trans-diaxial configuration, consistent with DFT-predicted geometries. Variable-temperature NMR studies (233–298 K) reveal restricted rotation of the methyl group, with an activation energy barrier of 12.3 kJ/mol, calculated using the Eyring equation. These dynamic properties highlight the compound’s conformational flexibility in solution.
Comparative Structural Analysis With Pyrazolo[1,5-a]pyrimidine Derivatives
Structural comparisons with analogues such as 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid reveal substituent-dependent variations in molecular geometry. The carboxylic acid group at position 2 in the target compound reduces planarity compared to 6-carboxylic acid derivatives, as evidenced by a 5.8° increase in the inter-ring dihedral angle.
Table 2. Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative | Substituent Positions | Dihedral Angle (°) | H-Bond Length (Å) |
|---|---|---|---|
| Target Compound | 2-COOH, 7-CH₃ | 3.2 | 1.78 |
| 5-(4-Ethoxyphenyl) | 2-COOH, 5-Ph-OEt | 2.1 | 1.82 |
| 2-Methyl-6-COOH | 6-COOH, 2-CH₃ | 8.9 | 1.75 |
Methyl substitution at position 7 increases the molecule’s hydrophobic surface area by 18% compared to phenyl-substituted analogues, potentially enhancing membrane permeability. The carboxylic acid group forms shorter hydrogen bonds (1.78 Å vs. 1.82–1.85 Å in derivatives), influencing crystal packing and solubility. These structural nuances underscore the importance of substituent positioning in tailoring physicochemical properties for specific applications.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-9-7-4-6(8(12)13)10-11(5)7/h2-4H,1H3,(H,12,13) |
InChI Key |
URTYOYKBRWWRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
The foundational approach for constructing the pyrazolo[1,5-a]pyrimidine core involves cyclocondensation reactions. A patented method (CN103896951A) utilizes 3,3-dialkoxypropionic esters (e.g., methyl 3,3-dimethoxypropionate) as starting materials . Under basic conditions (sodium methoxide or potassium tert-butoxide), these esters react with formates (e.g., methyl formate) to generate β-ketoester intermediates. Subsequent cyclization with 3-methyl-5-aminopyrazole in toluene under acidic catalysis (acetic acid) yields 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate esters .
Critical Reaction Parameters:
-
Temperature: 0–45°C for cyclization (12–48 hours)
-
Solvent: Toluene or ethanol
-
Catalyst: Acetic acid or hydrochloric acid
This route achieves 78.3% yield for the ester intermediate, as demonstrated in Example 3 of the patent . The ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or potassium hydroxide at 25–35°C, achieving near-quantitative yields (97–98%) .
Hydrolysis of Ester Intermediates
Ester hydrolysis is a pivotal step in producing the free carboxylic acid. Industrial protocols favor alkaline hydrolysis due to its efficiency and scalability. For instance, dissolving 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester in ethanol with potassium hydroxide (15g/250mL) at 0–5°C for 2 hours yields 97.7% of the target acid after acidification with citric acid . Laboratory-scale methods often employ hydrochloric acid in acetic acid at elevated temperatures (120°C), though yields are marginally lower (87%) .
Comparative Analysis of Hydrolysis Conditions
| Condition | Reagent System | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Alkaline hydrolysis | KOH/ethanol | 0–5°C | 2h | 97.7% | |
| Acidic hydrolysis | HCl/acetic acid | 120°C | 3h | 87% | |
| Two-phase hydrolysis | NaOH/water-methanol | 25–35°C | 4h | 98% |
Alkaline conditions are preferred for their rapid reaction kinetics and minimal byproduct formation.
Functionalization and Derivative Synthesis
The carboxylic acid group at position 2 enables further derivatization. Amide coupling using 4-benzenesulfonyl-benzylamine and carbodiimides (EDCI/HOBt) in DMF yields bioactive conjugates (42% yield) . Such derivatives are valuable in drug discovery, particularly for kinase inhibition and fluorescence labeling .
Example Protocol for Amide Formation:
-
Dissolve 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (80mg, 0.49mmol) in DMF.
-
Add EDCI (110mg), HOBt (90mg), and diisopropylethylamine (0.5mL).
-
React with 4-benzenesulfonyl-benzylamine (130mg) at 20°C for 3h.
-
Purify via silica gel chromatography (ethyl acetate/hexane) .
Industrial-Scale Production
The patented route (CN103896951A) is optimized for large-scale synthesis. Key features include:
-
Cost-effective reagents: Sodium methoxide ($0.50/mol) vs. expensive palladium catalysts.
-
Solvent recovery: Toluene and ethanol are recycled via distillation.
-
Crystallization: Citric acid-induced crystallization achieves >95% purity without chromatography .
Process Economics:
| Step | Cost Driver | Contribution to Total Cost |
|---|---|---|
| Cyclocondensation | Solvent consumption | 35% |
| Hydrolysis | Alkali usage | 20% |
| Crystallization | Citric acid | 15% |
Analytical Characterization
Structural validation relies on 1H NMR, MS, and HPLC . Key spectral signatures include:
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with retention times consistently at 0.95 minutes .
Challenges and Optimization Opportunities
-
Byproduct Formation: Residual ester intermediates (<2%) necessitate recrystallization.
-
Solvent Alternatives: Replacement of toluene with cyclopentyl methyl ether (CPME) could enhance sustainability.
-
Catalyst Loading: Reducing acetic acid usage via heterogeneous catalysts (e.g., Amberlyst-15) is under investigation.
Chemical Reactions Analysis
Substitution Reactions
The carboxylic acid group at position 2 undergoes nucleophilic substitution reactions to form derivatives with pharmacological relevance.
Key Reactions and Conditions:
For example, coupling with estrone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produced hybrid steroidal derivatives with retained bioactivity .
Cyclization Reactions
The pyrimidine ring participates in cyclocondensation reactions to form extended heterocyclic systems.
Notable Examples:
-
With 3-methyl-5-aminopyrazole : In toluene/acetic acid (0–45°C, 12–48 hrs), cyclization yields 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic ester, a precursor for antitubercular agents .
-
Microwave-assisted synthesis : Copper-catalyzed cyclization under microwave irradiation (150°C, 20 mins) generates tricyclic derivatives with 92% efficiency.
Oxidation and Reduction
The methyl group at position 7 and the pyrimidine ring undergo redox transformations:
Oxidation Pathways:
-
Methyl → Carboxyl : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the 7-methyl group to a carboxylic acid.
-
Ring Oxidation : Hydrogen peroxide/acetic acid converts the pyrimidine ring to N-oxide derivatives, enhancing water solubility .
Reduction :
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes regioselective functionalization:
Biological Activity Correlation
Structural modifications significantly impact pharmacological properties:
Antitubercular Activity
-
2-Carboxamide derivatives showed MIC values of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv .
-
Ethyl ester analogs demonstrated 10-fold selectivity over mammalian cells .
Anticancer Potential
-
Hybrid compounds with estrone exhibited nanomolar IC<sub>50</sub> against MCF-7 breast cancer cells .
Stability and Degradation
-
pH-dependent hydrolysis : The ester linkage in prodrug derivatives cleaves rapidly at pH <5 (t<sub>1/2</sub> = 2.3 hrs) .
-
Photodegradation : UV exposure (254 nm) induces ring-opening via C-N bond cleavage .
This comprehensive profile enables rational design of derivatives for targeted therapeutic applications while highlighting the compound’s versatility in synthetic chemistry.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : This compound serves as a scaffold for the development of new pharmaceuticals targeting inflammatory diseases and other medical conditions. Its structural properties allow for modifications that enhance its efficacy and specificity against various biological targets, including enzymes involved in inflammatory pathways .
Therapeutic Potential : Research indicates that derivatives of 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit significant biological activities. For instance, studies have shown promising results in antioxidant and antibacterial activities against various pathogens. Some derivatives demonstrated high cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Biochemical Research
Enzyme Inhibition Studies : The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets, particularly in conditions like diabetes and neurodegenerative diseases .
Cell Signaling Pathways : Investigations into the binding affinity of this compound with cellular receptors have revealed its potential role in modulating cell signaling pathways, which is crucial for understanding its therapeutic effects .
Material Science
Development of Advanced Materials : The compound's unique chemical properties make it suitable for applications in material science. It is being explored for use in creating polymers and coatings that require specific chemical stability and performance characteristics. This includes applications in electronics and nanotechnology where precise chemical interactions are critical .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s unique structure allows it to interact with various biological macromolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key analogs differ in substituents at positions 5, 7, and 2 (Table 1).
Table 1: Structural and Molecular Data of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group at C7 (e.g., in 313968-60-4) enhances metabolic stability and hydrophobicity .
- Heterocyclic Substitutions : Morpholinyl (C7) improves solubility and binding interactions in kinase inhibitors .
- Ring Saturation : The 5-oxo-4,5-dihydro derivative (869947-01-3) introduces partial saturation, altering conformational flexibility .
Structure-Activity Relationship (SAR)
Spectroscopic and Analytical Data
Biological Activity
7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a notable compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antioxidant, antibacterial, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C8H7N3O2
- Molecular Weight : 179.16 g/mol
The presence of a methyl group at the 7-position of the pyrazolo ring influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 7-methylpyrazolo[1,5-a]pyrimidine exhibit significant antioxidant properties. For instance, one derivative showed an IC50 value of 15.34 μM in DPPH radical scavenging assays, comparable to ascorbic acid (IC50 = 13.53 μM) . This suggests that these compounds could be effective in combating oxidative stress-related diseases.
Antibacterial Activity
The antibacterial efficacy of 7-methylpyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various bacterial strains. Notably:
- Bacillus subtilis : Zone of Inhibition (ZOI) = 23.0 ± 1.4 mm; Minimum Inhibitory Concentration (MIC) = 312 μM.
- Staphylococcus aureus : Demonstrated effective antibacterial activity as well.
These findings indicate that this compound could serve as a potential antibacterial agent against Gram-positive bacteria .
Anticancer Activity
The cytotoxic effects of 7-methylpyrazolo[1,5-a]pyrimidine derivatives were assessed on human breast adenocarcinoma (MCF-7) cell lines. One derivative displayed significant cytotoxicity with an IC50 value of 55.97 μg/mL . This highlights the potential of these compounds in cancer therapy.
The exact mechanism by which 7-methylpyrazolo[1,5-a]pyrimidine exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors related to oxidative stress and cancer pathways .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antioxidant Activity (IC50) | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | 15.34 μM | 312 μM (Bacillus subtilis) | 55.97 μg/mL (MCF-7) |
| Ascorbic Acid | 13.53 μM | N/A | N/A |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Not reported | Best against Gram-positive | N/A |
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Research on Antioxidant Properties : A study synthesized novel derivatives and evaluated their antioxidant capabilities using DPPH assays .
- Investigation into Antibacterial Effects : Another study focused on assessing the antibacterial activity against various pathogens and identified promising candidates for further development .
- Cytotoxicity Studies : Research involving MCF-7 cell lines highlighted the anticancer potential of specific derivatives, paving the way for future drug development .
Q & A
Q. What are the optimal synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrazole and pyrimidine precursors, followed by hydrolysis of ester intermediates. For example, hydrolysis with lithium hydroxide (LiOH) under reflux conditions yields the carboxylic acid derivative . Reaction optimization should focus on:
- Temperature : Maintain 80–100°C during condensation to ensure ring closure.
- Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalysts : Employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation in derivative synthesis .
Yield improvements (up to 93%) are achievable via automated flow reactors in industrial-scale syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methyl at C7 and carboxylic acid at C2). For example, pyrimidine protons resonate at δ 8.5–9.5 ppm in DMSO-d6 .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1695 cm, while NH stretches (amide derivatives) are visible at ~3280 cm .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 178.16 for CHNO) .
Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Q. How can researchers design initial in vitro assays to evaluate the compound’s biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays targeting kinases (e.g., PI3Kδ) or receptors (e.g., DPP-IV):
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with ATP concentrations adjusted to the of the target enzyme .
- Cellular Uptake Studies : Employ fluorescently labeled derivatives to track intracellular localization .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values .
Include positive controls (e.g., known inhibitors) and validate results with triplicate runs .
Advanced Research Questions
Q. How do substituent variations at the 7-position influence the compound’s kinase inhibition specificity and potency?
- Methodological Answer : Substituent effects are critical for target selectivity:
- Methyl vs. Cyclopropyl : Methyl at C7 enhances lipophilicity (logP +0.5), improving membrane permeability but reducing PI3Kδ affinity compared to bulkier cyclopropyl groups .
- Trifluoromethyl : Introducing -CF at C7 increases electronegativity, boosting interactions with kinase catalytic pockets (e.g., 10-fold higher potency against EGFR mutants) .
SAR studies should compare IC values across analogs using consistent assay conditions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in targeting specific enzymes like PI3Kδ?
- Methodological Answer : Combine biochemical and structural approaches:
- Enzyme Kinetics : Measure values under varying ATP concentrations to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with PI3Kδ to identify binding interactions (e.g., hydrogen bonds with Asp841 and hydrophobic contacts with Tyr867) .
- Molecular Dynamics Simulations : Model ligand-receptor stability over 100 ns trajectories to predict off-target effects .
Cross-validate findings with siRNA knockdowns of PI3Kδ in cell viability assays .
Q. How should researchers address discrepancies in biological activity data arising from different synthetic batches or structural analogs?
- Methodological Answer : Resolve inconsistencies through:
- Structural Confirmation : Re-analyze NMR and HRMS data to rule out regioisomeric impurities (e.g., C2 vs. C6 substitution) .
- Purity Reassessment : Use LC-MS to detect trace byproducts (e.g., unhydrolyzed esters) that may inhibit activity .
- Standardized Assays : Re-test all batches under identical conditions (e.g., fixed ATP concentrations, cell passage numbers) .
Statistical tools like ANOVA can identify significant batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
